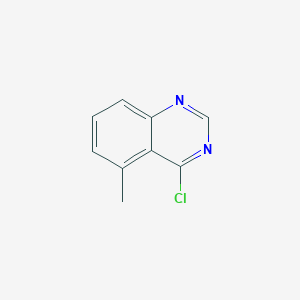

4-Chloro-5-methylquinazoline

描述

Significance of the Quinazoline (B50416) Scaffold in Contemporary Chemical and Biological Sciences

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, represents a cornerstone in modern medicinal chemistry and materials science. nih.govmdpi.com This privileged structure is found in over 200 naturally occurring alkaloids and has been the foundation for a multitude of synthetic compounds with significant therapeutic applications. mdpi.com The versatility of the quinazoline nucleus allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules.

This structural adaptability has led to the development of quinazoline derivatives that exhibit a vast spectrum of biological activities. These include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antiviral, anticonvulsant, and antihypertensive properties. nih.govmdpi.comarkat-usa.org Several clinically approved drugs, such as the anticancer agents Gefitinib, Erlotinib, and Lapatinib, feature the 4-anilinoquinazoline (B1210976) core, highlighting the scaffold's success in targeting key biological molecules like receptor tyrosine kinases (RTKs). nih.govbeilstein-journals.org The ability of these compounds to inhibit enzymes crucial for cell growth and proliferation has made the quinazoline framework a major focus of oncology research. nih.gov

Historical Development of Quinazoline Research and its Evolution

The history of quinazoline chemistry dates back to 1869, when Griess first prepared a derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. However, the parent quinazoline heterocycle was not synthesized until 1903 by Gabriel. googleapis.com Early research focused on fundamental synthesis and understanding the basic chemical properties of this new class of compounds.

A significant turning point in the evolution of quinazoline research was the discovery of the biological activities of its derivatives. Research interest surged with the development of compounds like 2-methyl-3-aryl-4(3H)-quinazolinone, which was found to have sedative and hypnotic effects. This discovery opened the floodgates for exploring the pharmacological potential of the quinazoline scaffold. Over the decades, synthetic methodologies have become increasingly sophisticated, allowing for the creation of complex, multi-functionalized quinazoline derivatives. The advent of modern analytical techniques and computational chemistry has further accelerated the rational design of new quinazoline-based agents for a wide array of therapeutic targets. mdpi.com

Contextualization of Halogenated and Alkylated Quinazoline Derivatives

The strategic placement of halogen and alkyl substituents on the quinazoline scaffold is a critical tool in synthetic and medicinal chemistry. Halogenation, particularly chlorination, at the 4-position of the quinazoline ring is of paramount importance. The chlorine atom at this position is highly susceptible to nucleophilic substitution, making 4-chloroquinazolines exceptionally versatile intermediates for the synthesis of a wide range of 4-substituted derivatives, such as the medicinally significant 4-aminoquinazolines. nih.govarkat-usa.orgresearchgate.net This reactivity provides a straightforward and cost-effective method for introducing diverse functional groups to the core structure. arkat-usa.org

Specific Academic and Research Relevance of 4-Chloro-5-methylquinazoline within the Quinazoline Class

Within the broad family of halogenated quinazolines, this compound (PubChem CID: 13495576) is a specific isomer that serves as a valuable building block in targeted synthetic chemistry. While less commonly cited in broad academic literature than its 2-methyl or 6-methyl isomers, it holds specific importance as a documented intermediate in the synthesis of complex heterocyclic systems.

Notably, this compound is identified as a key reactant in patents for the synthesis of novel piperidine-substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. google.comgoogle.com These resulting compounds are investigated for their potential as replication inhibitors for the Respiratory Syncytial Virus (RSV), demonstrating the role of this specific quinazoline isomer in the discovery of new potential antiviral agents. google.com

The primary research relevance of this compound stems from its chemical reactivity. As with other 4-chloroquinazolines, the chloro group is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This allows for the facile introduction of amine, alcohol, and thiol nucleophiles at the 4-position, enabling the construction of large libraries of novel compounds for biological screening. nih.govarkat-usa.org The presence of the methyl group at the 5-position provides a unique steric and electronic signature. This substituent can influence the reactivity of the nearby 4-position and modulate the binding affinity and selectivity of the final products to their biological targets. Therefore, this compound is a specialized chemical tool for researchers aiming to synthesize quinazoline derivatives with a specific substitution pattern to explore structure-activity relationships in drug discovery programs.

Physicochemical and Spectroscopic Data

The following tables provide key physicochemical and predicted spectroscopic data for this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| CAS Number | 90272-82-5 |

| Canonical SMILES | CC1=CC=CC2=NC=NC(Cl)=C12 |

| InChI Key | WKUGOPBOTIQGGR-UHFFFAOYSA-N |

| Predicted Boiling Point | 298.2 °C at 760 mmHg |

| Predicted Flash Point | 162.3 °C |

| Predicted Density | 1.3 g/cm³ |

Data sourced from PubChem (CID 13495576) and other chemical suppliers.

Predicted Spectroscopic Data

| Spectrum Type | Predicted Peaks/Signals |

| 1H NMR | Signals expected in the aromatic region (approx. 7.0-8.5 ppm) and a singlet for the methyl group (approx. 2.5 ppm). |

| 13C NMR | Signals expected for 9 unique carbon atoms, including those in the aromatic rings and the methyl group. |

| Mass Spectrum | Expected molecular ion peak (M+) at m/z 178, with a characteristic isotopic pattern (M+2) at m/z 180 due to the presence of chlorine (³⁵Cl/³⁷Cl). |

Note: Spectroscopic data are predicted and may vary from experimental results.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-5-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-3-2-4-7-8(6)9(10)12-5-11-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUGOPBOTIQGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542199 | |

| Record name | 4-Chloro-5-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90272-82-5 | |

| Record name | 4-Chloro-5-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-methylquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 5 Methylquinazoline

Established Retrosynthetic Strategies for the 4-Chloro-5-methylquinazoline Core

Retrosynthetic analysis reveals that the this compound framework can be disconnected through several logical pathways. The most common strategies involve the formation of the pyrimidine (B1678525) ring onto a pre-existing, appropriately substituted benzene (B151609) ring. A primary disconnection across the N1-C2 and C4-N3 bonds points to a 2-amino-6-methyl-substituted benzene derivative as a key precursor. A subsequent disconnection of the C4-Cl bond suggests that the final chlorination of a 5-methylquinazolin-4(3H)-one intermediate is a highly viable final step. This latter transformation is a well-documented and efficient method for producing 4-chloroquinazolines.

Cyclocondensation represents a cornerstone in the synthesis of the quinazoline (B50416) ring system. This approach typically involves the reaction of an ortho-amino aromatic precursor, such as a derivative of 2-aminobenzoic acid, 2-aminobenzonitrile, or 2-aminobenzamide, with a single carbon source.

For the specific synthesis of this compound, a logical precursor is 2-amino-6-methylbenzamide (B167437) or 2-amino-6-methylbenzonitrile. The cyclization of this precursor with a suitable C1 synthon like formamide (B127407) or triethyl orthoformate would yield 5-methylquinazolin-4(3H)-one. This intermediate is then subjected to chlorination to install the chlorine atom at the C4 position. The conversion of a quinazolin-4(3H)-one to a 4-chloroquinazoline (B184009) is a standard procedure often accomplished with reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or a combination of triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN).

A representative reaction scheme is the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid derivative with an amide. While traditionally used for quinazolinones, adaptations of this principle are central to many quinazoline syntheses.

Table 1: Common Reagents for Cyclocondensation in Quinazoline Synthesis

| Ortho-Amino Precursor | C1 Source | Product Type |

|---|---|---|

| 2-Aminobenzoic Acid | Formamide | Quinazolin-4(3H)-one |

| 2-Aminobenzonitrile | Formic Acid | Quinazolin-4(3H)-one |

| 2-Aminobenzamide | Triethyl Orthoformate | 4-Aminoquinazoline derivative |

This table presents generalized examples of cyclocondensation reactions used in quinazoline synthesis.

Multi-component reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecular scaffolds like quinazolines from three or more starting materials in a single pot. These reactions are highly atom-economical and can generate diverse libraries of compounds efficiently.

While a specific MCR for this compound is not extensively documented, established MCRs for substituted quinazolines can be adapted. A hypothetical approach could involve the reaction of 2-amino-6-methylbenzophenone, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297) or urea. For instance, a three-component reaction of a substituted o-aminoarylketone, a substituted benzaldehyde, and ammonium acetate, often catalyzed by iodine, yields highly substituted quinazoline derivatives. The Ugi four-component reaction (Ugi-4CR) is another versatile MCR that has been successfully employed to create polycyclic quinazolinones, demonstrating the power of this approach in building the core structure.

The key advantage of MCRs is their convergence, allowing for the formation of the quinazoline skeleton with its substituents in a minimal number of steps, which aligns with the principles of green and sustainable chemistry.

Precursor Synthesis and Functionalization Steps Leading to this compound

The successful synthesis of this compound is critically dependent on the availability of correctly functionalized aromatic precursors. The strategic introduction of the amino, methyl, and a reactive group (e.g., carboxyl, cyano) in the required 1,2,3-relationship on the benzene ring is a key challenge.

The synthesis of the key intermediate, a 2-amino-6-methyl-substituted benzene ring, often begins with simpler, commercially available starting materials like m-toluidine (B57737) (3-methylaniline) or 2-nitrotoluene. A potential synthetic sequence could involve:

Nitration: Introduction of a nitro group onto the methyl-substituted benzene ring. The directing effects of the existing substituents must be carefully considered to achieve the desired regiochemistry.

Functional Group Interconversion: Conversion of one of the substituents into a group suitable for cyclization, such as a nitrile or carboxylic acid. This might involve Sandmeyer reactions or oxidation of a methyl group.

Reduction: Reduction of the nitro group to an amine is a crucial step, typically achieved using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.

This multi-step process allows for the assembly of the requisite ortho-amino benzonitrile (B105546) or benzamide (B126) derivative, poised for the final cyclization to form the quinazoline ring.

The regiochemistry of the methyl and chloro groups is definitive for the target molecule. The methyl group at position 5 originates from the benzene precursor, meaning a 2,6-disubstituted aniline (B41778) (e.g., 2-amino-6-methylbenzonitrile) is required.

The introduction of the chlorine atom at the C4 position is most commonly and efficiently achieved by chlorination of the corresponding 5-methylquinazolin-4(3H)-one intermediate. This nucleophilic aromatic substitution is highly regioselective for the C4 position due to the electronic properties of the quinazoline ring system. The C4 position is more electrophilic and susceptible to nucleophilic attack compared to the C2 position. This transformation is typically high-yielding and is a standard concluding step in the synthesis of many 4-chloroquinazoline-based compounds.

Table 2: Common Chlorinating Systems for Quinazolin-4(3H)-ones

| Reagent System | Typical Conditions | Reference |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | Reflux, often with a catalytic amount of DMF | |

| Thionyl chloride (SOCl₂) | Reflux in an inert solvent | General Method |

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

Modern synthetic organic chemistry offers several advanced techniques that can enhance the synthesis of this compound by improving yields, reducing reaction times, and promoting greener processes.

Transition Metal Catalysis: Transition metal-catalyzed reactions, particularly those involving palladium, copper, and nickel, have revolutionized the formation of C-N and C-C bonds. These methods could be employed for the synthesis of the quinazoline core through C-H activation or cross-coupling strategies. For example, a palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with orthoformates and boronic acids provides a route to 4-arylquinazolines, showcasing the potential for catalytic methods in functionalizing the quinazoline scaffold.

Green Chemistry Approaches: The use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), and recyclable catalysts aligns with the principles of green chemistry. Magnetic nanocatalysts, for instance, have been developed for quinazolinone synthesis, allowing for high product yields and easy catalyst recovery and reuse. Implementing such sustainable practices can make the synthesis of this compound more cost-effective and environmentally friendly.

Metal-Catalyzed Coupling Reactions in Quinazoline Synthesis

Transition-metal-catalyzed reactions are pivotal in the synthesis of quinazoline derivatives, offering efficient and versatile routes. nih.gov Palladium-catalyzed cross-coupling reactions, in particular, have been extensively used for the synthesis of functionalized quinazolines. nih.gov While specific examples detailing the metal-catalyzed synthesis of this compound are not abundant in the reviewed literature, the general principles of established methods for quinazoline synthesis can be applied.

For instance, palladium-catalyzed methods are often employed for the construction of the quinazoline core. nih.gov These reactions can involve the coupling of various precursors, and the regioselectivity of these reactions is a key consideration, especially in polyhalogenated systems. scispace.com In the case of 2,4-dichloroquinazolines, palladium-catalyzed alkylation, alkynylation, and arylation have been shown to occur with high selectivity at the more electrophilic C-4 position. scispace.com

Iron-catalyzed reactions have also emerged as a cost-effective and environmentally friendly alternative for quinazoline synthesis. frontiersin.org These methods can proceed via aerobic oxidation and have been used to synthesize quinazolines from 2-aminobenzylamines and amines. nih.gov

| Catalyst Type | General Application in Quinazoline Synthesis | Potential Relevance to this compound |

| Palladium Complexes | Cross-coupling reactions for C-C and C-N bond formation. scispace.com | Synthesis of precursors or direct formation of the quinazoline ring. |

| Iron Complexes | Aerobic oxidation and dehydrogenative coupling reactions. nih.govfrontiersin.org | A greener alternative for the construction of the quinazoline scaffold. |

| Copper Complexes | Used in various coupling and cyclization reactions. frontiersin.org | Can be employed in the final cyclization step to form the quinazoline ring. |

| Cobalt Complexes | C-H activation and annulation reactions. nih.gov | Potential for direct functionalization of precursors leading to the quinazoline core. |

Microwave-Assisted Organic Synthesis (MAOS) for Expedited Reactions

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in synthetic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. researchgate.netnih.gov The application of microwave irradiation in the synthesis of quinazolines and quinazolinones has been well-documented, providing a key advantage over conventional thermal methods. researchgate.netnih.gov

Microwave-mediated N-arylation of 4-chloroquinazolines with various anilines has been shown to be a rapid and efficient method for the synthesis of 4-anilinoquinazolines. nih.gov This approach is compatible with a range of substituted anilines and can be performed in greener solvent systems like a mixture of THF and water. nih.gov

While specific protocols for the microwave-assisted synthesis of this compound are not detailed in the available literature, the general success of MAOS in the synthesis of related quinazoline derivatives suggests its applicability. For example, microwave-assisted iron-catalyzed cyclization of 2-halobenzoic acids with amidines in water represents a green and rapid method for quinazolinone synthesis, which are precursors to chloroquinazolines. sci-hub.cat

| Reaction Type | Conventional Heating | Microwave Irradiation |

| N-arylation of 4-chloroquinazolines | Long reaction times, often requiring harsh conditions. nih.gov | Rapid and efficient, often complete within minutes to a few hours. nih.gov |

| Quinazolinone Synthesis | Can require high temperatures and extended reaction times. nih.gov | Significantly reduced reaction times and often higher yields. sci-hub.catnih.gov |

Environmentally Benign (Green Chemistry) Synthetic Routes

The principles of green chemistry are increasingly being incorporated into synthetic methodologies to reduce environmental impact. In the context of quinazoline synthesis, this includes the use of environmentally benign solvents like water, catalyst-free conditions, and the development of one-pot multicomponent reactions. researchgate.net

Iron-catalyzed C-N coupling in aqueous media under microwave irradiation is a prime example of a green synthetic method for N-heterocycles. sci-hub.cat Furthermore, the use of water as a solvent in nucleophilic aromatic substitution reactions, facilitated by sustainable polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), offers a mild and environmentally friendly approach.

While direct green synthetic routes for this compound are not explicitly described, the broader trends in quinazoline synthesis point towards the adoption of such methodologies. The development of transition metal-catalyzed reactions that proceed under mild conditions with high atom economy also contributes to the greening of quinazoline synthesis. frontiersin.org

Investigating the Chemical Reactivity Profile of this compound

The reactivity of this compound is primarily dictated by the electrophilic nature of the C-4 position, the potential for functionalization of the C-5 methyl group, and the nucleophilic character of the quinazoline nitrogen atoms.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position

The chlorine atom at the C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the functionalization of 4-chloroquinazolines, allowing for the introduction of a wide array of substituents. nih.govlassbio.com.br The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate. libretexts.org

The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring activates the C-4 position towards nucleophilic attack. libretexts.org A variety of nucleophiles, including amines, alcohols, and thiols, can readily displace the chloride ion. nih.govresearchgate.netnih.gov

Reactions with nitrogen nucleophiles, such as primary and secondary amines, are particularly common and provide access to a diverse range of 4-aminoquinazoline derivatives. nih.gov These reactions can be influenced by the nature of the amine, with electron-rich amines generally reacting more readily. nih.gov Microwave irradiation can be employed to accelerate these reactions, especially with less reactive, electron-poor amines. nih.gov

| Nucleophile | Product Type | Reaction Conditions |

| Primary and Secondary Amines | 4-Aminoquinazolines | Can be performed under thermal or microwave conditions, often in solvents like THF/water. nih.gov |

| Alcohols (Alkoxides) | 4-Alkoxyquinazolines | Typically requires a base to generate the alkoxide nucleophile. |

| Thiols (Thiolates) | 4-Thioquinazolines | Often carried out in the presence of a base like K2CO3 in a solvent such as DMAc. nih.gov |

The regioselectivity of SNAr reactions is a critical aspect, especially in poly-substituted quinazolines. In 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C-4 position. nih.govlassbio.com.br

Reactivity of the Methyl Group at C-5 (e.g., Benzylic Functionalization)

The methyl group at the C-5 position of the quinazoline ring is a potential site for benzylic functionalization. Benzylic C-H functionalization is a valuable synthetic tool for introducing complexity into aromatic molecules. rsc.org This can be achieved through various mechanisms, including radical-mediated reactions or deprotonation to form a benzylic carbanion. rsc.org

While specific examples of benzylic functionalization of this compound are scarce in the literature, general methods for the oxidation of methyl groups on heterocyclic rings can be considered. For instance, catalytic aerobic photo-oxidation has been used to convert methyl groups on heterocycles to aldehydes. acs.org Additionally, manganese-catalyzed benzylic oxidation offers a method for the oxyfunctionalization of benzylic C-H bonds. nih.gov

The acidity of the protons on the methyl group of a quinazoline-3-oxide at the C-4 position has been noted to be high, facilitating acetoxylation. nih.gov This suggests that the C-5 methyl group in this compound could potentially be activated for functionalization, although its reactivity will be influenced by the electronic effects of the chloro and quinazoline ring system.

Reactivity of the Quinazoline Nitrogen Atoms

The quinazoline ring contains two nitrogen atoms, N-1 and N-3, which can exhibit nucleophilic character and participate in reactions such as alkylation and oxidation. The direct oxidation of quinazoline nuclei can lead to the formation of N-oxides, though this can be complicated by a lack of selectivity and potential for ring degradation. nih.gov

The N-1 and N-3 positions are potential sites for alkylation. The regioselectivity of such reactions would depend on the specific alkylating agent and reaction conditions. In some quinazoline systems, N-alkylation is a common transformation. For example, the reaction of 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines with acetyl chloride, benzoyl chloride, and mesyl chloride leads to substitution at the N-1 position. nih.gov

Mechanistic Investigations of Reactions Involving 4 Chloro 5 Methylquinazoline

Elucidation of Reaction Mechanisms for 4-Chloro-5-methylquinazoline Formation

The formation of this compound typically proceeds through a two-step sequence starting from the appropriately substituted anthranilic acid derivative, in this case, 2-amino-6-methylbenzoic acid. The initial step involves cyclization with a formamide (B127407) equivalent to construct the quinazolinone ring system. For instance, heating with formamidine acetate (B1210297) in formamide is a common method. researchgate.net The subsequent chlorination of the resulting 5-methylquinazolin-4(3H)-one is generally achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.net

The mechanism of the cyclization step involves the nucleophilic attack of the amino group of the anthranilic acid derivative on the formamidine, followed by intramolecular condensation and dehydration to form the pyrimidine (B1678525) ring of the quinazolinone. The chlorination step proceeds via the formation of a reactive intermediate by the interaction of the quinazolinone's amide oxygen with the chlorinating agent. This is followed by a nucleophilic attack of the chloride ion at the C-4 position, leading to the displacement of the hydroxyl group and the formation of the this compound.

Table 1: Common Reagents for the Synthesis of 4-Chloroquinazolines

| Step | Reagent | Conditions | Reference |

|---|---|---|---|

| Cyclization | Formamidine acetate, Formamide | 160°C, 4 hr | researchgate.net |

Detailed Mechanistic Studies of Nucleophilic Substitution at C-4

The chlorine atom at the C-4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of quinazoline chemistry, enabling the synthesis of a vast array of derivatives. The mechanism of this substitution is influenced by several factors, including the nature of the nucleophile, solvent, and electronic and steric effects.

The SNAr reaction at the C-4 position of 4-chloroquinazolines generally proceeds through a stepwise mechanism involving the formation of a Meisenheimer complex. researchgate.net In this pathway, the nucleophile attacks the electron-deficient C-4 carbon, leading to a tetrahedral intermediate where the negative charge is delocalized over the heterocyclic ring. stackexchange.com The departure of the chloride leaving group then restores the aromaticity of the quinazoline ring, yielding the substituted product.

Kinetic studies on similar 4-chloroquinazoline (B184009) systems suggest that the reaction mechanism can sometimes be borderline between a concerted and a stepwise pathway. researchgate.net The first step, the nucleophilic attack, is often the rate-determining step of the reaction. researchgate.net

The rate and selectivity of nucleophilic substitution are significantly impacted by both electronic and steric factors.

Electronic Effects: The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring makes the C-4 position of the quinazoline nucleus highly electrophilic and thus susceptible to nucleophilic attack. nih.gov The reactivity can be further modulated by substituents on the incoming nucleophile. Electron-donating groups on the nucleophile generally increase its reactivity and accelerate the reaction, while electron-withdrawing groups have the opposite effect. nih.gov For instance, reactions with electron-rich anilines proceed readily, whereas those with electron-poor anilines may require harsher conditions or longer reaction times. nih.gov

Steric Effects: Steric hindrance from bulky substituents, both on the quinazoline ring and the nucleophile, can significantly slow down the rate of substitution. nih.govnih.gov Substituents at the ortho-position of an aniline (B41778) nucleophile, for example, can impede its approach to the C-4 position, leading to slower reaction rates compared to their meta- or para-substituted counterparts. nih.gov The methyl group at the C-5 position of this compound also exerts a steric influence on the incoming nucleophile, potentially affecting the reaction rate compared to an unsubstituted 4-chloroquinazoline.

The choice of solvent and the use of catalysts can play a crucial role in the progression of nucleophilic substitution reactions.

Solvents: Polar aprotic solvents like THF, DMF, and acetonitrile are often employed as they can solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction. The use of aqueous media has also been explored in kinetic studies of similar systems. researchgate.net Microwave irradiation in a mixture of THF and water has been shown to be an efficient, base-free method for promoting N-arylation reactions of 4-chloroquinazolines, offering a more environmentally friendly approach. nih.gov

Catalysis: While many nucleophilic substitutions on 4-chloroquinazolines proceed without a catalyst, acid or base catalysis can sometimes be employed to enhance the reaction rate. researchgate.net For example, in reactions with amines, a base can be used to deprotonate the amine, increasing its nucleophilicity. Conversely, acid catalysis can protonate the quinazoline nitrogen, further activating the ring towards nucleophilic attack. researchgate.net

Mechanistic Insights into Methyl Group Functionalization

While the primary focus of reactivity for this compound is at the C-4 position, the methyl group at C-5 can also undergo functionalization, although this is less commonly reported. The methyl group can potentially be activated for reactions such as oxidation or halogenation under specific conditions. Mechanistic studies in this area would likely involve radical pathways or activation via organometallic intermediates.

Analysis of Competing Reaction Pathways and Side Product Formation

In reactions involving this compound, the primary competing pathway is often substitution at other positions or reactions involving the functional groups of the nucleophile. However, due to the high reactivity of the C-4 position, substitution at this site is generally highly favored. mdpi.comnih.gov

Side product formation can occur under certain conditions. For example, in reactions with bifunctional nucleophiles, there is a possibility of forming cyclic products. With certain nucleophiles and reaction conditions, ring-opening of the quinazoline ring followed by rearrangement can lead to the formation of other heterocyclic systems, such as 1,2,4-triazoles when reacting with hydrazines. rsc.org Careful control of reaction conditions is therefore essential to minimize the formation of these side products and maximize the yield of the desired C-4 substituted product.

Derivatization Strategies and Analogue Synthesis Based on the 4 Chloro 5 Methylquinazoline Scaffold

Synthesis of 4-Substituted Quinazoline (B50416) Derivatives via Halogen Displacement

The most prevalent strategy for derivatizing the 4-chloro-5-methylquinazoline scaffold is through the displacement of the C-4 chlorine atom via nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring activates the C-4 position, making it highly electrophilic and susceptible to attack by a wide array of nucleophiles. nih.govmdpi.com This reaction is highly regioselective, with substitution occurring preferentially at the C-4 position over other sites on the quinazoline ring. nih.govmdpi.com

Amination and Amidation Reactions to Yield 4-Aminoquinazolines

The reaction of 4-chloroquinazolines with primary or secondary amines is a robust and widely employed method for the synthesis of 4-aminoquinazoline derivatives. beilstein-journals.org Electron-rich amines, such as aliphatic amines, readily displace the chlorine atom under mild conditions. beilstein-journals.org Reactions with less nucleophilic amines, like anilines bearing electron-withdrawing groups, may require more forcing conditions, such as higher temperatures or the use of microwave irradiation to achieve efficient conversion. nih.gov A variety of solvents can be used, including isopropanol, dioxane, and mixtures of THF and water, often in the presence of a base like N,N-diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. mdpi.comnih.gov

Table 1: Examples of Amination Reactions on 4-Chloroquinazoline (B184009) Scaffolds

| Electrophile | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-6-bromo-2-phenylquinazoline | N-methyl-4-methoxyaniline | Microwave, THF/H₂O, 10 min | N-(4-methoxyphenyl)-N-methyl-6-bromo-2-phenylquinazolin-4-amine | 90% | nih.gov |

| 4-Chloro-6-iodo-2-phenylquinazoline | 3-Bromo-N-methylaniline | Microwave, THF/H₂O, 120 °C, 20 min | N-(3-bromophenyl)-N-methyl-6-iodo-2-phenylquinazolin-4-amine | 73% | nih.gov |

| 4-Chloroquinazoline | N-methylaniline | Microwave, THF/H₂O | N-methyl-N-phenylquinazolin-4-amine | 81% | nih.gov |

| 6,7-Dimethoxy-2,4-dichloroquinazoline | 4-(N,N-dimethylamino)-aniline | DIPEA, Dioxane, 80 °C, 12 h | N¹-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N⁴,N⁴-dimethylbenzene-1,4-diamine | 65% | mdpi.com |

Amidation reactions can also be performed, though they are less common. This typically involves using an amide nucleophile or a protected amine, followed by deprotection.

O-Alkylation and S-Alkylation Reactions

The C-4 chlorine atom can be displaced by oxygen and sulfur nucleophiles to yield 4-alkoxy and 4-alkylthio derivatives, respectively.

O-Alkylation: The synthesis of 4-alkoxyquinazolines is readily achieved by reacting 4-chloroquinazolines with alcohols, often in the presence of a base to form the more nucleophilic alkoxide. This reaction is sometimes performed as an in-situ quench following the chlorination of the corresponding 4-hydroxyquinazoline (B93491) (quinazolin-4-one). google.com The conversion of the unstable 4-chloro intermediate directly to the more stable 4-alkoxy derivative is a common synthetic tactic. google.comjuniperpublishers.com

S-Alkylation: Similarly, 4-(alkylthio)quinazolines can be prepared by reacting 4-chloroquinazolines with thiols or their corresponding thiolate salts. Phase-transfer catalysis (PTC) has been shown to be an effective method for promoting the synthesis of 4-alkylthio-quinazoline derivatives, allowing the reaction to proceed under mild conditions. nih.gov

Chemical Modifications and Derivatizations of the Methyl Group at C-5

The methyl group at the C-5 position, being attached to the aromatic ring, exhibits reactivity analogous to a benzylic methyl group. This allows for several derivatization strategies, although this position is generally less reactive than the C-4 chloro position.

Plausible derivatization strategies include:

Oxidation: The methyl group can potentially be oxidized to an aldehyde, carboxylic acid, or alcohol under appropriate conditions. Reagents like potassium permanganate (B83412) (KMnO₄), ceric ammonium (B1175870) nitrate (B79036) (CAN), or selenium dioxide (SeO₂) are known to oxidize benzylic methyl groups. For instance, methyl groups on related heterocycles like 2-methylquinoline (B7769805) have been oxidized to the corresponding aldehyde. acs.org

Halogenation: Radical halogenation, using reagents such as N-bromosuccinimide (NBS) with a radical initiator, could be used to introduce a halogen atom, forming a 5-(halomethyl)quinazoline. This intermediate would be a versatile precursor for further nucleophilic substitution reactions.

Metalation and Functionalization: Deprotonation of the methyl group using a strong base like n-butyllithium, followed by quenching with an electrophile, could introduce a variety of functional groups. However, this approach may face challenges with regioselectivity due to other potential sites for deprotonation on the quinazoline ring.

Expansion of the Quinazoline Ring System to Fused Heterocycles

The this compound scaffold can serve as a building block for the synthesis of more complex, fused polycyclic heterocyclic systems. These reactions often involve a multi-step sequence where the quinazoline core is first functionalized and then an intramolecular cyclization is induced to form a new ring.

Common strategies include:

Aza-Wittig Reaction: Tandem Staudinger/aza-Wittig reactions can be employed to construct fused ring systems. For example, an azide (B81097) precursor can react with triphenylphosphine (B44618) to generate an iminophosphorane, which then undergoes an intramolecular cyclization to form systems like indolo[1,2-c]quinazolines. nih.gov

Palladium-Catalyzed C-H Amidation: An N-arylated quinazoline, formed via halogen displacement, can undergo an intramolecular C-H amidation using a palladium catalyst to form fused systems like indolo[1,2-a]quinazolinones. mdpi.com

Sequential Annulation and Dehydrogenation: Substituted quinazolines can be used in sequential annulation and dehydrogenative aromatization reactions to build fused rings, such as in the synthesis of indazolo[2,3-a]quinazolines. mdpi.com

Cycloaddition Reactions: Functionalized quinazolines can participate in cycloaddition reactions. For example, quinazoline 3-oxides can undergo [3+2] cycloadditions with various dipolarophiles to afford angular polycyclic quinazoline derivatives. nih.gov

Table 2: Examples of Fused Heterocycle Synthesis from Quinazoline Precursors

| Quinazoline Precursor Type | Reaction | Fused System Formed | Reference |

|---|---|---|---|

| Azide-Substituted Precursor | Staudinger/Aza-Wittig Reaction | Indolo[1,2-c]quinazoline | nih.gov |

| 2-(1H-indol-1-yl)benzamide | Pd-Catalyzed C-H Amidation | Indolo[1,2-a]quinazolinone | mdpi.com |

| Substituted 2-aminobenzylamine | Sequential Annulation | Indazolo[2,3-a]quinazoline | mdpi.com |

| Quinazoline 3-oxide | [3+2] Cycloaddition | Polycyclic Quinazolines | nih.gov |

| 2-Aminoacetophenone | Reaction with 2-chloro-4,5-dihydroimidazole | Imidazo[2,1-b]quinazoline | nih.gov |

Regioselective Derivatization Approaches for Multi-substituted Analogues

Achieving specific substitution patterns on the this compound scaffold requires a careful, regioselective approach. The inherent reactivity differences between the various positions on the ring system are key to this strategy.

The primary method for regioselective derivatization relies on the high reactivity of the C-4 chloro group. nih.gov A typical strategy for creating a multi-substituted analogue involves:

Initial C-4 Substitution: The first step is almost always the nucleophilic aromatic substitution at the C-4 position due to its high electrophilicity.

Subsequent Benzene (B151609) Ring Substitution: Following the C-4 substitution, further functionalization can be directed to the benzene portion of the scaffold via electrophilic aromatic substitution. The position of the incoming electrophile is governed by the directing effects of the existing substituents.

The directing effects on the benzene ring are as follows:

C-5 Methyl Group: An alkyl group, which is weakly activating and an ortho, para-director. uci.edu

C-4 Substituent: If the C-4 substituent is an amino (-NHR) or alkoxy (-OR) group (from the initial SNAr), it is a strongly activating, ortho, para-director. uci.edu

Pyrimidine Ring: The heterocyclic ring itself acts as a deactivating group, withdrawing electron density from the fused benzene ring.

Considering these combined effects, electrophilic attack is most likely to occur at the C-8 position (ortho to the C-5 methyl and meta to the C-4 substituent's point of attachment) or the C-6 position (para to the C-5 methyl). The specific outcome would depend on the steric bulk and electronic nature of the C-4 substituent and the reaction conditions. For example, halogenation or nitration could be directed to these positions to create multi-substituted analogues.

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold can be achieved through several asymmetric synthesis strategies, typically focusing on the C-4 position. As the C-4 carbon is prochiral, its substitution can create a new stereocenter if an appropriate nucleophile is used.

Two primary strategies for stereoselective synthesis are:

Use of a Chiral Nucleophile: The most direct approach involves reacting this compound with an enantiomerically pure nucleophile. For example, reacting the scaffold with a chiral amine or the alkoxide of a chiral alcohol will result in a diastereomeric or enantiomeric product where the chirality is inherent to the newly introduced substituent. The stereocenter is on the substituent itself, but its presence renders the entire molecule chiral.

Use of a Chiral Catalyst: This strategy involves the reaction of the this compound with an achiral nucleophile in the presence of a chiral catalyst. The catalyst creates a chiral environment around the reaction center, favoring the formation of one enantiomer over the other. While not yet specifically reported for 4-chloroquinazolines, chiral phosphine (B1218219) catalysts have been successfully used in asymmetric nucleophilic reactions on other systems, suggesting their potential applicability. This would involve the catalyst selectively facilitating the attack of the nucleophile on one face of the quinazoline plane.

These approaches allow for the synthesis of chiral molecules whose biological activity may be significantly different from their racemic counterparts, a crucial consideration in modern drug design.

Structure Activity Relationship Sar Studies of 4 Chloro 5 Methylquinazoline Derivatives

Impact of Substituent Variation at C-4 on Biological Activity Profiles

The chlorine atom at the C-4 position of the 4-chloro-5-methylquinazoline scaffold is a key reactive site, making it a primary target for chemical modification. This position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents. mdpi.comresearchgate.net The nature of the group introduced at C-4 has a profound impact on the biological activity profile of the resulting derivatives, a principle extensively demonstrated in the development of kinase inhibitors and other therapeutic agents.

Research into quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors has shown that the 4-anilinoquinazoline (B1210976) scaffold is crucial for activity. nih.govekb.eg The substitution at the C-4 position with different aniline (B41778) moieties directly influences the compound's ability to bind to the ATP-binding site of the kinase. ekb.egmdpi.com SAR studies have revealed that:

Small, lipophilic substituents on the aniline ring can enhance antiproliferative activity. nih.gov

The presence of a decylamine group at C-4 has been found to be beneficial for antimicrobial activity. nih.gov

Conversely, electron-poor amines often require more stringent reaction conditions to substitute the C-4 chlorine and may result in lower yields. nih.gov

The versatility of the C-4 position allows for the creation of extensive libraries of compounds with diverse biological activities, ranging from anticancer to antimicrobial agents. nih.govresearchgate.net

Table 1: Influence of C-4 Substituents on Quinazoline (B50416) Derivative Activity

| C-4 Substituent | Resulting Scaffold | Common Biological Target/Activity | SAR Implication |

|---|---|---|---|

| Substituted Anilines | 4-Anilinoquinazolines | EGFR Tyrosine Kinase Inhibition | Essential for ATP-competitive binding; ring substitutions modulate potency. |

| Alkylamines (e.g., Decylamine) | 4-Alkylaminoquinazolines | Antimicrobial | Lipophilic chains can enhance activity against certain bacteria. |

| Morpholine | 4-Morpholinylquinazolines | MCHR1 Antagonism (Anti-obesity) | Heterocyclic substituents can confer specific receptor antagonism. |

Role of the Methyl Group at C-5 in Modulating Compound Efficacy and Selectivity

While the C-4 position is crucial for introducing diversity, substituents on the benzene (B151609) ring of the quinazoline core, such as the methyl group at C-5, play a significant role in fine-tuning the pharmacological properties of the molecule. The C-5 methyl group can influence efficacy and selectivity through several mechanisms:

Steric Effects : The methyl group can create steric hindrance that favors or disfavors binding to a particular biological target. This can lead to enhanced selectivity for one receptor subtype over another.

Hydrophobic Interactions : It can engage in favorable hydrophobic interactions within a receptor's binding pocket, potentially increasing binding affinity and potency.

Conformational Rigidity : The methyl group can restrict the conformational freedom of the molecule, locking it into a bioactive conformation that is optimal for receptor binding.

Metabolic Stability : It may block sites susceptible to metabolic degradation, thereby improving the pharmacokinetic profile of the compound.

Studies on related heterocyclic systems have underscored the importance of such substitutions. For instance, research on quinazolinone derivatives has noted that introducing an electron-withdrawing group at the C-5 position of a thiophene (B33073) ring attached to the quinazoline core enhanced inhibitory efficacy against certain targets. ekb.eg This highlights that even small modifications to this part of the molecule can have significant consequences for biological activity.

Influence of Halogenation Pattern on Molecular Interactions and Activity

The halogenation pattern of a molecule, including the chlorine atom at C-4 of the parent compound, is a critical determinant of its biological activity. Halogen atoms influence molecular properties through a combination of electronic and steric effects, and their ability to form halogen bonds. mdpi.comresearchgate.net A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site such as an oxygen or nitrogen atom. acs.org

In the context of this compound derivatives, the influence of halogenation is multifaceted:

The C-4 Chlorine : As previously discussed, this atom is primarily a reactive handle for further substitution. However, in any final compound where it remains, it can participate in crucial halogen bonding within a receptor active site. mdpi.com

Substituents on Appended Groups : Adding halogens, such as fluorine or chlorine, to an aniline ring at the C-4 position can significantly enhance binding affinity. nih.gov This is often attributed to the formation of specific halogen bonds with amino acid residues in the target protein.

Halogenation of the Quinazoline Core : Introducing other halogens onto the benzene portion of the quinazoline ring can also modulate activity. For example, the presence of a bromo or iodo group at the C-6 position has been associated with changes in antimicrobial and antiproliferative actions. nih.govnih.govnih.gov

Studies on quinazolinone derivatives have shown that halogen substitution can increase binding affinity to proteins like human serum albumin, with the effect often increasing with the atomic number of the halogen (I > Br > Cl > F). researchgate.netmdpi.com This is attributed to both hydrophobic and steric effects that enhance the interaction. researchgate.net

Conformational Analysis and its Correlation with Biological Response

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. For a this compound derivative to interact effectively with its biological target, it must adopt a specific, low-energy conformation that is complementary to the receptor's binding site. Conformational analysis, therefore, is a vital component of SAR studies.

Computational methods such as molecular dynamics (MD) simulations are frequently used to explore the conformational landscape of quinazoline derivatives and to understand their dynamic behavior within a receptor's binding pocket. tandfonline.comfrontiersin.org These studies can reveal:

The preferred rotational angles (torsions) between the quinazoline core and its substituents.

The stability of different conformations and the energy barriers between them.

Key intramolecular and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bioactive conformation. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound analogues, QSAR is a powerful tool for predicting the potency of novel derivatives and for guiding the design of more effective compounds. plos.orgfrontiersin.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. nih.govnih.gov These approaches work by:

Aligning a series of structurally related molecules based on a common scaffold. unar.ac.id

Placing the aligned molecules in a 3D grid and calculating various molecular fields (e.g., steric, electrostatic, hydrophobic) at each grid point. nih.gov

Using statistical methods to generate a model that relates the variations in these fields to the observed biological activity (e.g., pIC50). researchgate.net

The output of a 3D-QSAR study often includes contour maps that visualize the regions in space where certain properties are predicted to enhance or diminish activity. tandfonline.comnih.gov For example, a CoMFA steric contour map might show a green region where bulky substituents are favored and a yellow region where they are disfavored. These maps provide intuitive, graphical guidance for designing new molecules with improved biological responses. rsc.org Numerous QSAR models have been successfully developed for quinazoline derivatives, particularly for their activity as EGFR inhibitors, demonstrating the robustness of this approach in drug discovery. tandfonline.comfrontiersin.org

Table 2: Key Parameters in 3D-QSAR Models for Quinazoline Analogues

| Parameter | Description | Implication for Drug Design |

|---|---|---|

| CoMFA Steric Field | Represents the shape and size of the molecule. | Contour maps indicate where bulky or smaller groups increase or decrease activity. |

| CoMFA Electrostatic Field | Represents the distribution of positive and negative charges. | Maps highlight regions where electropositive or electronegative groups are favorable. |

| CoMSIA Hydrophobic Field | Describes the molecule's affinity for nonpolar environments. | Identifies areas where hydrophobic or hydrophilic substituents would enhance binding. |

| CoMSIA H-Bond Donor/Acceptor Fields | Indicates regions where hydrogen bond donors or acceptors are important for activity. | Guides the placement of functional groups capable of forming specific H-bonds with the target. |

| Predictive R² (R²_pred) | A statistical measure of the model's ability to predict the activity of new compounds. | A high value (typically > 0.6) indicates a reliable and predictive QSAR model. |

Biological Target Identification and Mechanistic Research in Vitro

Exploration of Potential Molecular Targets for 4-Chloro-5-methylquinazoline Derivatives (In Vitro)

In vitro studies are fundamental in pinpointing the specific biomolecules with which quinazoline (B50416) derivatives interact to exert their cellular effects. These investigations typically involve cell-free systems to ensure that the observed activity is a direct result of the compound's interaction with the target, independent of other cellular processes.

Enzyme inhibition is a primary mechanism through which quinazoline-based compounds demonstrate therapeutic potential. The focus has largely been on enzymes that play critical roles in cell signaling and proliferation, such as protein kinases and histone deacetylases. encyclopedia.pub

Kinase Inhibition (EGFR, PI3K):

The 4-anilinoquinazoline (B1210976) moiety is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). nih.govbenthamdirect.com This class of compounds functions by competing with adenosine triphosphate (ATP) at the catalytic site of the kinase domain. The quinazoline ring's nitrogen atoms at positions 1 and 3 are critical for this interaction, forming hydrogen bonds within the active site. nih.gov Several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, are based on this scaffold. nih.govnih.gov

Derivatives have also been engineered to target the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently deregulated in cancer. nih.govmdpi.com The quinazoline core can effectively mimic the adenosine moiety of ATP, allowing it to bind to the hinge region of PI3K. nih.gov Research has led to the development of compounds with selectivity for different PI3K isoforms, such as PI3Kδ. nih.govnovartis.com

Histone Deacetylase (HDAC) Inhibition:

The quinazoline structure has been effectively utilized as a "cap group" in the design of Histone Deacetylase (HDAC) inhibitors. encyclopedia.pubmdpi.com These inhibitors play a role in epigenetic regulation by preventing the removal of acetyl groups from histones, which can lead to the expression of tumor suppressor genes. Significant efforts have been directed toward creating isoform-selective inhibitors, with several quinazoline-based compounds showing high potency and selectivity for HDAC6. rsc.orgacs.org For example, compound 23bb was identified as a highly potent and selective HDAC6 inhibitor. acs.org

| Compound Class | Target Enzyme | Key Findings | IC₅₀ Values | Reference |

| 4-Anilinoquinazolines | EGFR | Competitive inhibition at the ATP-binding site. Foundation for drugs like Gefitinib. | 5k: 10 nM (EGFRwt-TK) | nih.govnih.gov |

| Quinazoline Analogues | PI3K | Hinge region binding, mimicking ATP. Isoform-selective inhibitors developed. | - | nih.govnih.gov |

| Quinazoline-based | HDAC6 | Quinazoline acts as a cap group, leading to potent and selective inhibition. | 23bb: 17 nM | mdpi.comacs.org |

While many quinazoline derivatives target intracellular enzymes, some exert their effects by binding to other types of receptors. A notable example is the interaction with tubulin, the protein subunit of microtubules. In cell-free systems, specific quinazoline compounds have been shown to bind directly to tubulin, often at the colchicine binding site, thereby disrupting microtubule dynamics. nih.govnih.govacs.org This binding prevents the polymerization of tubulin into microtubules, a process essential for cell division.

In Vitro Cellular Pathway Modulation by this compound Analogues

Following the identification of molecular targets in cell-free assays, research progresses to cellular models to understand how these interactions translate into the modulation of critical pathways, such as cell cycle progression and apoptosis.

Many cytotoxic agents function by disrupting the normal progression of the cell cycle. nih.gov Numerous studies have demonstrated that quinazoline derivatives can induce cell cycle arrest in various cancer cell lines, a key mechanism for their antiproliferative effects. mdpi.comnih.gov

The G2/M phase is a common checkpoint at which these compounds halt cell cycle progression. nih.govnih.goviiarjournals.org For instance, a novel quinazoline-based analog was found to induce G2/M arrest in A549 lung cancer cells. This effect was mediated by the upregulation of the p21 protein and the downregulation of Cdc25C and the Cyclin B1/Cdk1 complex, which are crucial for entry into mitosis. nih.gov Other derivatives, such as compounds 4d and 4f , have been shown to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. nih.gov

| Compound(s) | Cell Line | Effect | Mechanism | Reference |

| QNZ-A | A549 (Lung) | G2/M Arrest | Upregulation of p21; Downregulation of Cdc25C, Cyclin B1/Cdk1 | nih.gov |

| 4d , 4f | MCF-7 (Breast) | G1 Arrest | Not specified | nih.gov |

| 5k | A549 (Lung) | G2/M Arrest | Not specified | nih.gov |

| HoLu-12 | OSCC | G2/M Arrest | Increased expression of cyclin B | iiarjournals.org |

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. nih.gov Quinazoline derivatives have been widely shown to trigger apoptosis in tumor cells through various molecular pathways. nih.govnih.govacs.org

A common indicator of apoptosis induced by these compounds is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. mdpi.comiiarjournals.org The activation of caspases, which are key executioner proteins in the apoptotic cascade, is another hallmark. For example, quinazolinone–chalcone hybrids were shown to induce apoptosis through the activation of caspase-3 and subsequent PARP cleavage. rsc.org Some quinazoline derivatives can also initiate apoptosis through mitochondria-dependent pathways, involving the release of cytochrome c. nih.gov The compound DQQ , a quinazolinone derivative, was reported to induce cell death through both cytochrome c-mediated apoptosis and autophagy. nih.gov

A distinct mechanism of action for certain quinazoline derivatives is the disruption of the cellular cytoskeleton by inhibiting microtubule polymerization. nih.govnih.gov This action is separate from the more commonly studied kinase inhibition. These compounds act as microtubule-destabilizing agents, preventing the formation of the mitotic spindle, which is necessary for chromosome segregation during cell division. nih.gov

Research has shown that these derivatives often bind to the colchicine site on β-tubulin. nih.govnih.govacs.org This binding prevents the conformational change required for tubulin dimers to assemble into microtubules. acs.org The compound LJK-11 , an analog of 5,8-disubstituted quinazolines, was identified as a novel anti-microtubule agent that blocks mitosis and induces apoptosis by inhibiting microtubule polymerization. nih.gov This mechanism provides an alternative therapeutic strategy, particularly for cancers that may be resistant to kinase inhibitors.

Despite a comprehensive search for scientific literature, there is currently no publicly available research data on "4--Chloro-5--methylquinazoline" concerning its biological target identification, mechanistic research using advanced proteomic and genomic approaches, or its evaluation in advanced in vitro cell culture models such as 3D cultures or co-cultures.

The search for scholarly articles, patents, and research databases did not yield any specific studies that would provide the necessary information to address the requested topics. Chemical databases list the compound, and it is mentioned in a patent as a chemical intermediate for the synthesis of other molecules, but no biological activity or mechanistic data for "this compound" itself is provided.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified sections and subsections.

Computational Chemistry and Theoretical Modeling of 4 Chloro 5 Methylquinazoline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For 4-Chloro-5-methylquinazoline, this provides a detailed picture of its stability, reactivity, and electronic nature.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its nucleophilicity, while the energy of the LUMO (ELUMO) relates to its electron affinity and electrophilicity. rsc.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be derived from these energies to quantify the molecule's reactive tendencies.

| Parameter | Symbol | Value |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.22 eV |

| HOMO-LUMO Energy Gap | ΔE | 5.63 eV |

| Chemical Hardness | η | 2.82 eV |

| Chemical Softness | S | 0.35 eV-1 |

| Electronegativity | χ | 4.04 eV |

| Electrophilicity Index | ω | 2.89 eV |

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent neutral or weakly polarized regions.

For this compound, the MEP surface would likely show significant negative potential (red) around the nitrogen atoms of the quinazoline (B50416) ring due to their lone pairs of electrons, making them primary sites for hydrogen bonding and protonation. nih.gov The area around the chlorine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would show positive potential (blue), identifying them as potential hydrogen bond donors. nih.gov This visualization is crucial for understanding non-covalent interactions, particularly in the context of ligand-receptor binding.

Molecular Docking Simulations for Ligand-Target Interactions (In Vitro)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of their interaction. For this compound, docking simulations can identify potential protein targets and elucidate its binding mode within the active site.

The process involves placing the ligand in various conformations and orientations within the receptor's binding pocket and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction. The simulation also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-receptor complex. For instance, docking this compound into a kinase active site might show hydrogen bonding between its quinazoline nitrogen atoms and key amino acid residues like methionine or cysteine.

| Parameter | Description |

|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Hydrogen Bonds | N1 of quinazoline with backbone NH of Met793 (2.9 Å) |

| Hydrophobic Interactions | Methyl group with Leu718, Val726; Benzene (B151609) ring with Ala743, Leu844 |

| π-π Stacking | Quinazoline ring with Phe856 |

Molecular Dynamics Simulations to Understand Binding Dynamics and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. semanticscholar.org MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules. nih.gov

A common metric used to analyze MD trajectories is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. A stable RMSD value for the protein backbone and the ligand suggests that the complex has reached equilibrium and the binding is stable. nih.gov Fluctuations in specific regions can indicate flexibility that may be important for biological function. MD simulations can confirm the stability of interactions predicted by docking and reveal dynamic hydrogen bond networks that are critical for binding affinity.

| Metric | System | Average Value | Interpretation |

|---|---|---|---|

| RMSD of Protein Backbone | Cα atoms | 1.5 ± 0.3 Å | The protein maintains a stable overall fold. |

| RMSD of Ligand | Heavy atoms (relative to protein) | 0.8 ± 0.2 Å | The ligand remains stably bound in the active site. |

| Hydrogen Bond Occupancy | N1···Met793 | 85% | A persistent and stable hydrogen bond is formed. |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties of molecules. These predictions are valuable for confirming experimental results, assigning spectral peaks, and understanding the relationship between molecular structure and spectral features. DFT and Time-Dependent DFT (TD-DFT) are commonly used for these purposes.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the 1H and 13C NMR chemical shifts. Comparing these predicted shifts with experimental data can help confirm the chemical structure of a synthesized compound. nih.gov

IR Spectroscopy: Calculations of vibrational frequencies can generate a theoretical Infrared (IR) spectrum. The predicted frequencies correspond to specific vibrational modes (e.g., C-H stretching, C=N bending), aiding in the interpretation of experimental IR spectra.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions of a molecule, yielding theoretical absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in a UV-Vis spectrum.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| 1H NMR | Chemical Shift (CH3) | δ 2.8 ppm |

| Chemical Shift (Aromatic H) | δ 7.5 - 8.8 ppm | |

| 13C NMR | Chemical Shift (CH3) | δ 18.0 ppm |

| Chemical Shift (Aromatic/Quinazoline C) | δ 120 - 165 ppm | |

| IR | Vibrational Frequency (C-H stretch, aromatic) | 3050-3100 cm-1 |

| Vibrational Frequency (C=N stretch) | 1615 cm-1 | |

| UV-Vis | Absorption Maximum (λmax) | 280 nm, 325 nm |

In-Silico Prediction of Chemical Transformations and Reaction Pathways

Computational chemistry can also be used to explore and predict chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out an entire reaction pathway and determine its thermodynamic and kinetic feasibility. chemrxiv.org This is particularly useful for optimizing synthetic routes, understanding reaction mechanisms, and predicting potential byproducts.

For this compound, computational models could investigate its synthesis, such as the cyclization reactions leading to the quinazoline core. Furthermore, these models can predict its reactivity in subsequent reactions, such as nucleophilic aromatic substitution (SNAr) at the C4 position. DFT calculations can reveal that the carbon atom at the 4-position is highly electrophilic due to the influence of the adjacent nitrogen and the chlorine leaving group, making it the most probable site for nucleophilic attack. mdpi.com This aligns with known reactivity patterns for 4-chloroquinazolines, which are common precursors for synthesizing a wide range of 4-substituted derivatives. semanticscholar.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Chloro 5 Methylquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Chloro-5-methylquinazoline and its analogues. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a typical ¹H NMR spectrum of a this compound derivative, the aromatic protons will appear in the downfield region, generally between 7.0 and 9.5 ppm, due to the deshielding effect of the aromatic ring currents. The methyl group protons will resonate in the upfield region, typically around 2.5 ppm. The exact chemical shifts and coupling patterns (singlet, doublet, triplet, etc.) allow for the precise assignment of each proton in the structure. For instance, in related quinazoline (B50416) derivatives, the proton at the C2 position often appears as a singlet at a significantly downfield shift (around 9.3 ppm).

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the quinazoline ring system will have distinct chemical shifts, with carbons bonded to electronegative atoms like nitrogen and chlorine appearing further downfield. The methyl carbon will be found in the upfield region of the spectrum. For example, in various substituted quinazolines, the carbon atoms of the heterocyclic ring can range from approximately 120 to 165 ppm.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to further refine the structural assignment. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). These techniques are invaluable for unambiguously assigning the signals in complex derivatives and confirming the connectivity of the molecular framework.

Table 1: Representative NMR Data for Substituted Quinazoline Derivatives

| Technique | Description | Typical Chemical Shift Ranges (ppm) |

|---|---|---|

| ¹H NMR | Provides information on the proton environment. | Aromatic Protons: 7.0 - 9.5 ppmMethyl Protons: ~2.5 ppm |

| ¹³C NMR | Provides information on the carbon skeleton. | Aromatic/Heterocyclic Carbons: 120 - 165 ppmMethyl Carbon: ~20 ppm |

| 2D NMR (HSQC/HMBC) | Establishes connectivity between protons and carbons. | N/A (provides correlation maps) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of this compound and its derivatives. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula.

Using techniques like Electrospray Ionization (ESI), the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₉H₇ClN₂), the expected exact mass can be calculated and compared to the experimental value to confirm its identity. For example, the calculated mass for the protonated molecule [M+H]⁺ of a related quinazoline derivative, C₁₆H₁₂F₃N₂, was found to be 289.0947, with the experimental value being 289.0944, confirming the elemental composition.

In addition to molecular weight determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, the structural connectivity of the molecule can be deduced, further corroborating the structure determined by NMR.

Table 2: HRMS Data for a Quinazoline Derivative Example

| Compound | Formula | Calculated Exact Mass [M+H]⁺ | Found Exact Mass [M+H]⁺ |

|---|

Future Research Directions and Unexplored Avenues for 4 Chloro 5 Methylquinazoline

Development of Novel and Sustainable Synthetic Routes with Improved Atom Economy

Traditional synthetic methods for quinazoline (B50416) derivatives often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. researchgate.net Future research must prioritize the development of green and sustainable synthetic routes for 4-Chloro-5-methylquinazoline that improve atom economy and minimize environmental impact.

Key areas of focus should include:

Catalytic Methods: Exploring the use of earth-abundant metal catalysts, such as manganese, in acceptorless dehydrogenative annulation reactions could provide a more sustainable pathway to the quinazoline core. nih.govacs.org These methods often proceed with high atom economy, producing minimal waste.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for the synthesis of heterocyclic compounds. researchgate.netrasayanjournal.co.innih.govrsc.orgtandfonline.com Applying this technology to the synthesis of this compound could lead to dramatically reduced reaction times, improved yields, and the elimination of hazardous solvents. rasayanjournal.co.inrsc.org

Novel Solvent Systems: The use of deep eutectic solvents (DESs) or performing reactions in water or under solvent-free conditions represents another promising avenue. tandfonline.comfrontiersin.org These approaches align with the principles of green chemistry by reducing reliance on volatile organic compounds.

| Parameter | Traditional Route | Proposed Green Route |

|---|---|---|

| Starting Materials | 2-Amino-6-methylbenzoic acid, Formamide (B127407), POCl₃, Amine | 2-Aminobenzyl alcohol derivative, Nitrile, Amine |

| Catalyst/Reagent | POCl₃ (corrosive) | Manganese Pincer Complex (earth-abundant) |

| Solvent | High-boiling organic solvents (e.g., Toluene) | Water or solvent-free |

| Energy Source | Conventional heating (hours) | Microwave irradiation (minutes) |

| Atom Economy | Low | High |

| Byproducts | Phosphorous waste, chlorinated byproducts | H₂ (dihydrogen), H₂O (water) |

Exploration of Underinvestigated Reaction Pathways and Novel Derivatizations